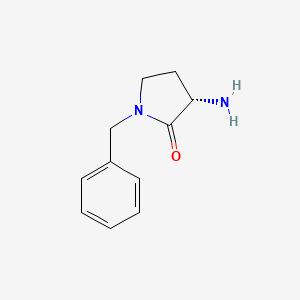

(S)-N-benzyl-3-aminopyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-benzyl-3-aminopyrrolidinone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

(S)-N-benzyl-3-aminopyrrolidinone serves as a chiral intermediate in the synthesis of several pharmaceutical compounds. Its ability to act as a precursor for various derivatives makes it valuable in creating drugs with specific stereochemical configurations.

Case Studies:

- Synthesis of Antiviral Agents : Research has shown that derivatives of this compound can be utilized in the synthesis of nucleoside analogues, which are crucial for antiviral therapies. These compounds often require precise stereochemistry for optimal biological activity .

- Antifungal and Antiprotozoal Activity : Studies on aminopyrrolidine derivatives have demonstrated their potential antifungal and antiprotozoal activities. For instance, certain dialkylated derivatives have shown effectiveness against pathogens like Cryptococcus neoformans and Plasmodium falciparum .

Enzyme Catalysis

This compound is also employed in enzyme-mediated reactions, particularly in transaminase catalysis. This application leverages the compound's chiral nature to facilitate the asymmetric synthesis of amines, which are vital components in many drugs.

Research Findings:

- Kinetic Resolution : The compound has been used in the kinetic resolution of racemic amines, enhancing yields of desired enantiomers significantly. This method is particularly useful in producing pharmaceutical intermediates with high enantiomeric purity .

Chiral Ligands

The compound's structure allows it to function as a chiral ligand in asymmetric synthesis. Chiral ligands are essential for catalyzing reactions that yield specific enantiomers, which are critical for the efficacy and safety of many drugs.

Applications:

- Asymmetric Synthesis : this compound has been employed to develop various asymmetric synthesis protocols, where it acts as a ligand to transition metals in catalytic cycles . This application is particularly relevant in synthesizing complex organic molecules with defined stereochemistry.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Chiral intermediate for drug development | Used in antiviral and antifungal drug synthesis |

| Enzyme Catalysis | Facilitates asymmetric synthesis via transaminases | High enantiomeric yields observed |

| Chiral Ligands | Acts as a ligand in asymmetric catalytic processes | Enhances selectivity and efficiency |

Analyse Des Réactions Chimiques

Conjugate Addition Reactions

The α,β-unsaturated ester moiety in (S)-N-benzyl-3-aminopyrrolidinone derivatives facilitates stereoselective conjugate additions. Lithium amides are commonly employed to generate enolates for nucleophilic attack:

Key outcomes:

-

High diastereoselectivity (>98% de) is achieved via chiral lithium amides.

-

Products serve as precursors for cyclization to pyrrolidinones .

Alkylation and Functionalization

Enolate alkylation introduces substituents at the α-position of the pyrrolidinone ring:

-

Alkylated products retain stereochemical integrity for downstream applications.

Hydrogenolysis and Deprotection

The benzyl group is readily removed under catalytic hydrogenation, enabling access to primary amines:

Oxidation and Hydroxylation

Enolate oxidation introduces hydroxyl groups with high stereocontrol:

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | de | Source |

|---|---|---|---|---|---|---|

| β-Amino ester enolate | (+)-Camphorsulfonyloxaziridine (CSO) | THF, −78 °C | anti-2-Hydroxy-3-aminopyrrolidine | 88 | >98% |

-

Oxidation preserves the pyrrolidinone framework while introducing functional handles for further modification .

Macrocyclization for Bioactive Molecules

This compound derivatives are key intermediates in synthesizing macrocyclic farnesyltransferase inhibitors (FTIs):

Stereochemical Resolution

Racemic mixtures of 3-aminopyrrolidinones are resolved using chiral acids:

| Racemic Mixture | Resolving Agent | Conditions | Enantiomer Obtained | Optical Purity (% ee) | Source |

|---|---|---|---|---|---|

| 1-Benzyl-3-aminopyrrolidine | (R,R)-Tartaric acid | Ethanol, reflux | (S)-Enantiomer | 99 |

-

Crystallization in ethanol yields enantiopure material for asymmetric synthesis.

Propriétés

Formule moléculaire |

C11H14N2O |

|---|---|

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

(3S)-3-amino-1-benzylpyrrolidin-2-one |

InChI |

InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1 |

Clé InChI |

PYQJCASYSZKDLN-JTQLQIEISA-N |

SMILES isomérique |

C1CN(C(=O)[C@H]1N)CC2=CC=CC=C2 |

SMILES canonique |

C1CN(C(=O)C1N)CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.